5-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
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Overview
Description
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a synthetic compound that features an imidazole ring, a methyl group, and a methylamino group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Attachment of the Methyl and Methylamino Groups:
Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone can be constructed through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(1H-Imidazol-1-yl)isophthalic acid: Similar imidazole-containing compound with different functional groups.
5-(1H-Imidazol-1-yloxy)pentanoic acid: Another imidazole derivative with an oxy group instead of a methylamino group.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: A compound with multiple imidazole rings and a benzene core.
Uniqueness
5-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-imidazol-1-yl-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15)4-3-6-13-7-5-12-8-13/h5,7-8,11H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
CMYFGUJDAKEKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CN=C1)(C(=O)O)NC |
Origin of Product |
United States |
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